![molecular formula C12H10BrNO B6333301 (4-(5-Bromopyridin-3-yl)phenyl)methanol CAS No. 1171896-44-8](/img/structure/B6333301.png)
(4-(5-Bromopyridin-3-yl)phenyl)methanol
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Overview
Description
“(4-(5-Bromopyridin-3-yl)phenyl)methanol” is a chemical compound with the CAS Number: 1171896-44-8 . It has a molecular weight of 264.12 and its IUPAC name is (4- (5-bromopyridin-3-yl)phenyl)methanol . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.12 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Photolysis Studies
Bales et al. (2001) explored the photolysis of alkyl radicals containing different beta-leaving groups, leading to the formation of olefin cation radicals, which contributes to understanding the chemical behavior and potential applications of bromopyridine derivatives in photochemical reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Coordination Chemistry
Krebs, Ceglarska, and Näther (2021) synthesized various nickel(II) thiocyanate coordination compounds with 3-bromopyridine, demonstrating the role of bromopyridine derivatives in forming polymorphic and isomeric structures, which can be significant for materials science and coordination chemistry (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis
Durán-Galván and Connell (2010) reported on the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, indicating the use of bromopyridine derivatives in facilitating asymmetric chemical reactions, which could be beneficial for developing chiral molecules (Durán-Galván & Connell, 2010).
Optical Properties
Zhou (2014) synthesized a compound through a substitution reaction involving a bromophenyl derivative, exploring its optical properties which can be useful in the development of materials with specific light absorption and emission characteristics (Zhou, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been investigated for their inhibitory potential against α-glucosidase , an enzyme crucial in the treatment of type II diabetes mellitus .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it indeed acts as an α-glucosidase inhibitor like its similar compounds , it would affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose.
Result of Action
If it acts as an α-glucosidase inhibitor, it would result in a slower release of glucose into the bloodstream, potentially beneficial for the management of type ii diabetes mellitus .
properties
IUPAC Name |
[4-(5-bromopyridin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZDAEFCCNUMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Bromopyridin-3-yl)phenyl)methanol |
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